molecular formula C7H9N B107608 Benzyl-alpha,alpha-D2-amine CAS No. 15185-02-1

Benzyl-alpha,alpha-D2-amine

Cat. No. B107608
CAS RN: 15185-02-1
M. Wt: 109.17 g/mol
InChI Key: WGQKYBSKWIADBV-NCYHJHSESA-N
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Description

Synthesis Analysis

The synthesis of related primary amines is described in the provided papers. In the first paper, an efficient asymmetric synthesis of alpha-trifluoromethyl-substituted primary amines is achieved through nucleophilic 1,2-addition of alkyllithium reagents to trifluoroacetaldehyde SAMP- or RAMP-hydrazone. This is followed by benzoylation and SmI(2)-promoted nitrogen-nitrogen single bond cleavage . Although this method does not directly apply to the synthesis of benzyl-alpha,alpha-D2-amine, the principles of nucleophilic addition and subsequent bond cleavage could be relevant.

Molecular Structure Analysis

The molecular structure of benzyl-alpha,alpha-D2-amine would include a benzyl group (a phenyl ring attached to a CH2 group) connected to an amine group (NH2) where the alpha carbon is bonded to two deuterium atoms. The presence of deuterium, a stable isotope of hydrogen, would slightly alter the physical properties of the molecule compared to its non-deuterated counterpart. The papers do not provide specific information on the molecular structure of benzyl-alpha,alpha-D2-amine, but they do discuss the structure of other primary amines .

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of benzyl-alpha,alpha-D2-amine specifically. However, primary amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with carbonyl compounds. The second paper describes the use of synthesized primary amines as organocatalysts in asymmetric aldol reactions, which involve the formation of carbon-carbon bonds between aldehydes and ketones . This indicates that primary amines can participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-alpha,alpha-D2-amine would be influenced by the presence of the benzyl group and the deuterium atoms. Deuterium has a greater mass than hydrogen, which could affect the compound's boiling point, melting point, and NMR properties. The papers do not provide specific data on the physical and chemical properties of benzyl-alpha,alpha-D2-amine, but they do mention the synthesis and application of primary amines, which share some chemical properties .

Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Dopamine, a key neurotransmitter, interacts with dopamine receptors (D1–5Rs), influencing several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. Benzyl-alpha,alpha-D2-amine derivatives, as part of the pharmacophore with high D2 receptor (D2R) affinity, contribute to the development of therapeutics targeting these conditions. Notably, specific moieties like 4‐(2,3‐dichlorophenyl) and 4‐(benzo[b]thiophen‐4‐yl)‐1‐substituted piperazine show critical importance for D2R affinity. This underscores the role of benzyl-alpha,alpha-D2-amine derivatives in modulating D2R activity and their potential therapeutic applications in treating disorders associated with dopaminergic pathway dysfunctions (Jůza et al., 2022).

Metalloporphyrin-catalyzed C-H Bond Functionalization

In the realm of organic synthesis and biomimetic studies, the functionalization of C-H bonds is a pivotal area of research. Benzyl-alpha,alpha-D2-amine, due to its benzylic nature, could be a substrate in metalloporphyrin-catalyzed reactions, which include amination processes. These reactions are notable for their regio-, diastereo-, or enantioselectivity and high product turnover numbers, offering a pathway to synthesize amines with high specificity. The involvement of metal-oxo and -imido complexes in these reactions highlights the importance of benzyl-alpha,alpha-D2-amine derivatives in developing new synthetic methodologies (Che et al., 2011).

Reductive Amination and Hydrogen as a Reducing Agent

The synthesis of primary, secondary, and tertiary alkyl amines via reductive amination is a cornerstone in both academic and industrial chemistry. Benzyl-alpha,alpha-D2-amine can serve as a starting or intermediate material in these syntheses, leveraging hydrogen as an inexpensive and abundantly available reducing agent. This process, which involves the condensation of aldehydes or ketones with amines followed by reduction, exemplifies the utility of benzyl-alpha,alpha-D2-amine derivatives in the efficient production of amines, crucial for pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Palladium Catalysts for C-N and C-O Bond Formation

Palladium-catalyzed arylation processes offer a robust route for forming C-N bonds, a fundamental step in constructing complex organic molecules. Benzyl-alpha,alpha-D2-amine derivatives can act as substrates or intermediates in these reactions, which are critical for developing new drugs and materials. These palladium-catalyzed processes underscore the versatility of benzyl-alpha,alpha-D2-amine derivatives in facilitating the synthesis of structurally diverse compounds through selective bond formation (Muci & Buchwald, 2002).

Safety And Hazards

Benzyl-alpha,alpha-D2-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

The synthesis of α,α-disubstituted α-amino acids, including Benzyl-alpha,alpha-D2-amine, is a promising area of research . These compounds have improved properties compared to other types of amino acids and serve as modifiers of peptide conformation and as precursors of bioactive compounds . Therefore, it has been a long-standing goal to construct this highly valuable scaffold efficiently in organic synthesis and drug discovery .

properties

IUPAC Name

dideuterio(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQKYBSKWIADBV-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-alpha,alpha-D2-amine

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